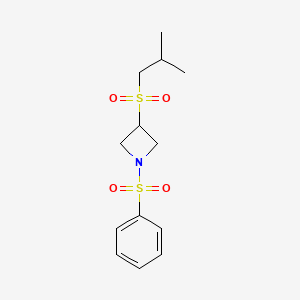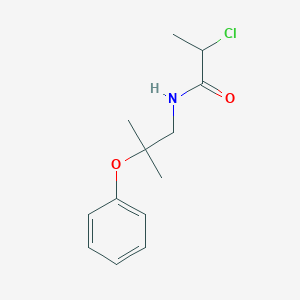
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide, also known as Clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with a history of heart attacks, strokes, or peripheral arterial disease. The drug is an essential medication in the treatment of cardiovascular diseases and is prescribed to millions of patients worldwide. Clopidogrel is a prodrug that is converted into its active form in the liver, where it inhibits platelet aggregation and clot formation.
作用机制
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide is a prodrug that is converted into its active form in the liver by the cytochrome P450 system. The active metabolite of this compound inhibits the P2Y12 receptor on platelets, which prevents platelet aggregation and clot formation. The drug's antiplatelet effect is irreversible and lasts for the platelet's lifespan, which is around 7-10 days. The drug's mechanism of action is critical for its efficacy in preventing cardiovascular events in patients with a history of heart attacks, strokes, or peripheral arterial disease.
Biochemical and Physiological Effects:
This compound's primary biochemical and physiological effect is the inhibition of platelet aggregation and clot formation. The drug's antiplatelet effect reduces the risk of cardiovascular events in patients with a history of heart attacks, strokes, or peripheral arterial disease. The drug's effect on platelets is irreversible, which means that the platelets' function is inhibited for the platelet's lifespan. This compound's effect on platelets is critical for its efficacy in preventing cardiovascular events.
实验室实验的优点和局限性
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide's advantages for lab experiments include its well-established mechanism of action, which makes it an ideal drug for studying platelet function and clot formation. The drug's irreversible effect on platelets is also advantageous for studying the long-term effects of platelet inhibition. However, the drug's limitations for lab experiments include its high cost and the need for specialized equipment and techniques to study platelet function and clot formation.
未来方向
For 2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide research include studying the drug's efficacy in combination with other antiplatelet drugs and anticoagulants. The drug's mechanism of action could also be studied in more detail to identify new targets for antiplatelet therapy. The development of new synthesis methods for this compound could also improve the drug's yield and purity, which could lead to lower production costs and increased availability. Finally, the drug's long-term effects on platelet function and clot formation could be studied in more detail to identify potential risks and benefits associated with long-term this compound use.
合成方法
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide is synthesized by reacting 2-chloro-1,3-propanediol with 2-methyl-2-phenoxypropylamine in the presence of a base, followed by the reaction with acetic anhydride to form the final product. The synthesis method is a multi-step process that involves several reaction steps and purification processes to obtain the pure product. The yield of the synthesis process is around 50%, and the purity of the final product is critical for the drug's efficacy.
科学研究应用
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide has been extensively studied for its efficacy in preventing cardiovascular events in patients with a history of heart attacks, strokes, or peripheral arterial disease. The drug has been shown to reduce the risk of cardiovascular events by up to 25% in these patients. This compound is also used in combination with aspirin to prevent stent thrombosis in patients undergoing percutaneous coronary intervention (PCI). The drug has been shown to be effective in reducing the risk of stent thrombosis by up to 50%.
属性
IUPAC Name |
2-chloro-N-(2-methyl-2-phenoxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(14)12(16)15-9-13(2,3)17-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVBPHWUCMOZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(C)OC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

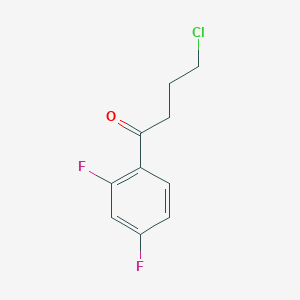


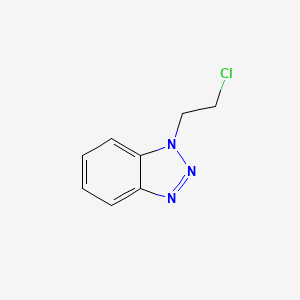
![(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2566913.png)
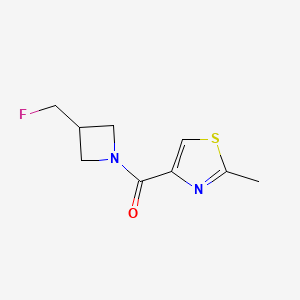
![3-(4-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566915.png)
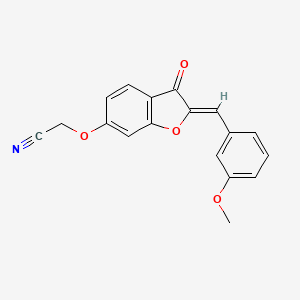
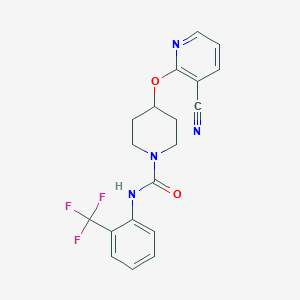
![Methyl 5-(((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566922.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2566924.png)
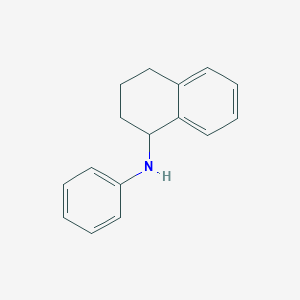
![Methyl 4-(2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2566926.png)
